Calcium Carbonate

Overview

Description

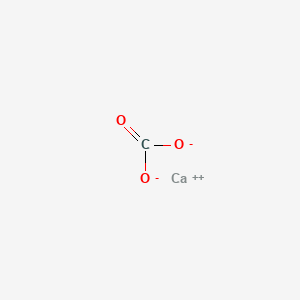

Calcium carbonate is a chemical compound with the formula CaCO₃. It is a common substance found in rocks as the minerals calcite and aragonite, most notably in limestone, marble, and chalk. It is also the main component of shells of marine organisms, snails, and eggshells . This compound is widely used in various industries, including construction, pharmaceuticals, and agriculture.

Mechanism of Action

Target of Action

Calcium carbonate primarily targets the stomach and the small intestine . It acts as an antacid, neutralizing hydrochloric acid in gastric secretions . It also serves as a calcium supplement, helping to prevent or decrease the rate of bone loss in osteoporosis .

Mode of Action

This compound is a basic compound that neutralizes hydrochloric acid in gastric secretions . This neutralization process increases the pH, which may inhibit the action of pepsin, an enzyme involved in protein digestion . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects . As a calcium supplement, it helps to treat calcium deficiency by supplying the body with the necessary calcium ions .

Biochemical Pathways

The bioprecipitation of this compound involves two main categories: autotrophic and heterotrophic pathways . In the autotrophic biosynthesis of this compound, processes such as methanogenesis, oxygenic photosynthesis, and anoxygenic photosynthesis are involved . This compound also naturally precipitates as a by-product of microbial metabolic activities .

Pharmacokinetics

This compound is converted to calcium chloride by gastric acid . Some of the calcium is absorbed from the intestines, but about 80% is converted to insoluble calcium salts such as the carbonate and stearate, and excreted in the feces . Maximal absorption occurs at doses of 500 mg or less taken with food .

Result of Action

The primary result of this compound’s action is the relief of heartburn and acid indigestion . By neutralizing stomach acid, it reduces the amount of acid in the stomach, providing symptomatic relief . As a calcium supplement, it increases calcium levels in the body, which is essential for bone health .

Action Environment

The action of this compound can be influenced by environmental factors. In general, carbonates like this compound go into solution in an acid solution and precipitate in a basic solution . Steps to mitigate global climate change may include extracting carbon dioxide from power plant flues and the atmosphere and storing it underground, initially as a dense gas in old mines and depleted oil reservoirs that would eventually turn into solid, stable this compound through chemical reactions .

Biochemical Analysis

Biochemical Properties

Calcium Carbonate interacts with various enzymes and proteins. For instance, it plays a role in the carbonic anhydrase (CA) activity of microorganisms . The biochemical process involves gaseous CO2 dissolving in water to form hydrated aqueous CO2 . This interaction leads to the precipitation of this compound, serving not only as nucleation sites but also through a direct role in crystal formation .

Cellular Effects

This compound influences various cellular processes. This process alters the hydraulic and mechanical properties of cells, both at the microscale and macroscale levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it facilitates the formation of this compound within a pore network through bacterial ureolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it is involved in the production of biomimetic cement through the metabolic activity of microorganisms . This process offers exciting prospects for various civil and environmental engineering applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase during the process of biocementation .

Preparation Methods

Calcium carbonate can be prepared through several methods:

-

Synthetic Routes

Precipitation Method: This involves the reaction of calcium hydroxide (slaked lime) with carbon dioxide to form this compound and water[ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Metathesis Reaction: This method involves the reaction of calcium chloride with sodium carbonate to produce this compound and sodium chloride[ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

-

Industrial Production

Ground this compound (GCC): Produced by mechanically crushing and grinding natural sources like limestone.

Precipitated this compound (PCC): Produced through a chemical precipitation process, resulting in a purer and finer product.

Chemical Reactions Analysis

Calcium carbonate undergoes several types of chemical reactions:

-

Reaction with Acids

- When this compound reacts with hydrochloric acid, it produces calcium chloride, carbon dioxide, and water: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

- This reaction is commonly used to demonstrate the release of carbon dioxide gas .

-

Thermal Decomposition

- Upon heating, this compound decomposes to form calcium oxide (quicklime) and carbon dioxide: [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]

- This process is known as calcination and is used in the production of lime .

Scientific Research Applications

Calcium carbonate has a wide range of applications in scientific research:

-

Chemistry

- Used as a reagent in various chemical reactions and as a standard for calibrating laboratory equipment.

-

Biology

-

Medicine

-

Industry

- Employed in the production of paper, plastics, paints, and coatings. It is also used in environmental applications such as flue gas desulfurization .

Comparison with Similar Compounds

Calcium carbonate can be compared with other carbonate compounds such as:

-

Magnesium Carbonate (MgCO₃)

- Similar to this compound, magnesium carbonate is used as an antacid and a magnesium supplement. it has different solubility properties and is less commonly used in industrial applications.

-

Sodium Carbonate (Na₂CO₃)

- Known as soda ash, sodium carbonate is used in glass manufacturing, water treatment, and as a cleaning agent. It is more soluble in water compared to this compound.

-

Barium Carbonate (BaCO₃)

- Used in the ceramics industry and as a rat poison. It is less commonly encountered in everyday applications compared to this compound .

This compound’s unique properties, such as its low solubility in water and its ability to neutralize acids, make it a versatile and widely used compound in various fields.

Biological Activity

Calcium carbonate (CaCO₃) is a naturally occurring compound that plays a significant role in various biological processes and applications. Its biological activity is particularly relevant in biomineralization, bone health, and as a therapeutic agent. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a white, insoluble powder that occurs in nature as limestone, marble, and chalk. It is widely used in various industries, including construction, pharmaceuticals, and food production. In biological contexts, it serves essential functions such as:

- Bone Formation : Acts as a critical component in bone structure.

- Biomineralization : Involves the precipitation of this compound by microorganisms.

- pH Regulation : Functions as a buffering agent in biological systems.

Mechanisms of Biological Activity

This compound exhibits its biological activity through several mechanisms:

- Biomineralization : Microorganisms such as Bacillus pumilus can induce this compound precipitation through ureolysis. This process involves the hydrolysis of urea to produce ammonia and bicarbonate ions, leading to an increase in pH and subsequent precipitation of CaCO₃ on bacterial cell surfaces .

- Bone Substitute Material : Research has shown that incorporating this compound hydrogel into plaster of Paris (POP) enhances its biological activity as a bone substitute. In vivo studies demonstrated improved bone formation and reduced degradation rates when CaCO₃ was added to POP .

- Antifungal Properties : Recent studies have explored the synthesis of this compound/cobalt oxide nanocomposites with antifungal properties against Candida albicans, indicating potential therapeutic applications .

1. Biomineralization in Concrete

A study investigated the use of Bacillus pumilus for biomineralization in concrete. The results indicated that specimens treated with this bacterium showed a reduction in water absorption and increased tensile strength due to the formation of CaCO₃ precipitates on the concrete surface. Specifically, there was a 9 MPa increase in compressive strength compared to untreated samples .

2. Bone Regeneration

In another study focusing on bone substitutes, the incorporation of this compound hydrogel into POP led to significant improvements in bone regeneration in rat models. Histological analysis revealed increased collagen density and angiogenesis around the implants after eight weeks .

Data Tables

Research Findings

Research has consistently shown that this compound plays a crucial role in enhancing mechanical properties and biological functions:

- Ureolytic Activity : The urease enzyme produced by bacteria facilitates the conversion of urea into ammonium ions, which subsequently leads to this compound precipitation .

- Bone Health : this compound contributes to bone density and is often included in dietary supplements for osteoporosis prevention.

- Environmental Applications : Its use in bioconcrete demonstrates its potential for sustainable construction practices by promoting self-healing properties through microbial activity.

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Calcium carbonate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. Neutralization of hydrochloric acid results in the formation of calcium chloride, carbon dioxide and water. Approximately 90% of calcium chloride is converted to insoluble calcium salts (e.g. calcium carbonate and calcium phosphate). | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical formula and molecular weight of calcium carbonate?

A1: this compound has the chemical formula CaCO3 and a molecular weight of 100.09 g/mol.

Q2: What are the different polymorphs of this compound?

A2: this compound exists in three main anhydrous crystalline polymorphs: calcite (stable phase), aragonite (metastable phase), and vaterite (least stable phase). [] Each polymorph exhibits distinct properties influencing its applications. For instance, calcite is often favored for its stability, while vaterite, with its porous structure, is explored for drug delivery. []

Q3: How does the particle size of this compound affect its properties and uses?

A3: Particle size is critical in determining the functionality of CaCO3. Nanosized CaCO3 particles exhibit enhanced properties, leading to improvements in the mechanical and rheological properties of materials like PVC. [] In contrast, larger CaCO3 particles may lack the same level of interaction and impact. [] For example, in the food industry, surface-modified nanometer CaCO3 is preferred for its small particle size, dispersibility, and stability in beverages like milk and soy milk. []

Q4: How is this compound used to address dentin hypersensitivity?

A4: Dentifrices containing 8% arginine, this compound, and fluoride demonstrate effectiveness in occluding dentin tubules, thus reducing dentin fluid flow. [, , ] This mechanism provides relief from dentin hypersensitivity. Studies using hydraulic conductance measurements confirmed the superior occlusion and acid-challenge resistance of arginine-calcium carbonate dentifrices compared to those containing strontium acetate and fluoride. []

Q5: Can you explain the role of this compound in the context of the milk-alkali syndrome?

A5: While generally safe, excessive consumption of this compound, often as a calcium supplement or antacid, can lead to milk-alkali syndrome. [] This condition, characterized by hypercalcemia, metabolic alkalosis, and renal insufficiency, arises from the ingestion of large amounts of calcium and absorbable alkali. []

Q6: How does this compound interact with boron in soil, and what are the implications?

A6: In soil, increasing this compound content negatively impacts the availability of boron, an essential micronutrient for plant growth. [] This negative correlation is likely due to the adsorption of boron onto this compound surfaces, making it less accessible to plants.

Q7: Can this compound be synthesized from industrial waste?

A7: Yes, research demonstrates the feasibility of synthesizing this compound from industrial byproducts and waste. One method involves using a mixed culture of sulfate-reducing bacteria to reduce flue gas desulfurization (FGD) gypsum to hydrogen sulfide. [] Subsequent oxidation of the sulfide yields elemental sulfur, while calcium ions are precipitated as this compound using carbon dioxide. []

Q8: How does the calcination process influence the production of precipitated this compound (PCC)?

A8: Calcination temperature significantly influences the hydration activity of calcium oxide, a precursor to PCC. [] The degree of calcination impacts the reactivity of the resulting calcium hydroxide, ultimately affecting the characteristics of the synthesized PCC. []

Q9: What role does this compound play in the formation of gallstones?

A9: Canine bile, despite being supersaturated with this compound, typically resists spontaneous this compound precipitation. [] This resistance suggests the presence of kinetic factors in bile that inhibit crystal formation and growth, offering protection against calcium-containing gallstones. []

Q10: How can deep learning be applied in this compound research?

A10: Deep learning, particularly convolutional neural networks, shows promise in automatically analyzing scanning electron microscope (SEM) images to identify specific this compound polymorphs, such as vaterite. [] This automated identification can streamline research on crystallization mechanisms and improve the efficiency of this compound polymorph detection in various applications.

Q11: What are the potential benefits of biotrapping ureolytic bacteria in biocementation processes?

A11: Biotrapping ureolytic bacteria on aggregate surfaces using silane coupling agents, like APMDES, enhances the efficiency of microbially induced this compound precipitation (MICP) for biocementation. [] This approach accelerates strength development in biobricks by promoting rapid this compound precipitation, potentially leading to more sustainable building material production. []

Q12: What is the significance of chiral switching in this compound biomineralization?

A12: Research highlights the role of l-amino acids in inducing chiral switching during the formation of hierarchically organized this compound structures. [] This finding offers insights into how a single enantiomer can influence the chirality of biominerals, potentially explaining the presence of multiple chiralities within biomineralized structures found in nature. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.